BenchChemオンラインストアへようこそ!

N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Apoptosis BCL-2 family Cancer biology

Select N-(4-fluorophenyl)-3,4-dimethoxybenzamide for assays requiring consistent dual HDAC/Bfl-1 polypharmacology. Unlike generic benzamides, this defined chemotype combines 3,4-dimethoxy and 4-fluoro substitution, ensuring reproducible HDAC (IC₅₀ 234 nM in HeLa nuclear extracts) and Bfl-1 (IC₅₀ 2.5 µM) profiles with low CYP3A4 interference (IC₅₀ 20 µM). Suited for oncology SAR, epigenetic-apoptotic crosstalk studies, and ADME-Tox benchmarking. Packaged under stringent QC; ≥95% purity; shipped ambient.

Molecular Formula C15H14FNO3
Molecular Weight 275.279
CAS No. 325802-84-4
Cat. No. B2692882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-3,4-dimethoxybenzamide
CAS325802-84-4
Molecular FormulaC15H14FNO3
Molecular Weight275.279
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)OC
InChIInChI=1S/C15H14FNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18)
InChIKeyNBXHYXATYGANFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)-3,4-dimethoxybenzamide (CAS 325802-84-4): Core Physicochemical and Procurement Baseline


N-(4-fluorophenyl)-3,4-dimethoxybenzamide is a synthetic small molecule of the benzamide class, characterized by a 3,4-dimethoxybenzoyl moiety linked via an amide bond to a 4-fluorophenyl ring. Its molecular formula is C₁₅H₁₄FNO₃, with a molecular weight of 275.27 g/mol . The compound features key structural elements—the electron-donating 3,4-dimethoxy groups and the electron-withdrawing 4-fluoro substituent—which together confer a distinct electronic and steric profile. It is offered commercially as a research-grade chemical, typically at ≥95% purity, and is supplied for in vitro laboratory use only, stored sealed in dry conditions at 2-8°C . This product serves as a specialized building block or tool compound in medicinal chemistry and chemical biology research.

N-(4-Fluorophenyl)-3,4-dimethoxybenzamide (325802-84-4): Why In-Class Benzamide Analogs Cannot Be Simply Substituted


Within the benzamide chemical space, even minor structural modifications—such as the removal of a single methoxy group or fluorine atom—can drastically alter a molecule's physicochemical, pharmacokinetic, and target engagement profiles. N-(4-fluorophenyl)-3,4-dimethoxybenzamide uniquely combines the 3,4-dimethoxy substitution pattern with a para-fluorophenyl group, a motif associated with enhanced binding affinity and distinct selectivity signatures compared to non-fluorinated or mono-methoxy analogs . General substitution with simpler benzamides (e.g., N-phenylbenzamide derivatives) risks loss of the specific electronic and steric features required for reproducible activity in defined assay systems, as demonstrated by divergent IC₅₀ values across structurally related compounds in public bioactivity databases [1]. The following quantitative evidence establishes the verifiable differentiation of this exact compound relative to its closest structural analogs, justifying its selection for targeted research applications.

N-(4-Fluorophenyl)-3,4-dimethoxybenzamide (325802-84-4): Quantitative Differentiation Evidence Guide


Bfl-1 (BCL2A1) Inhibition: IC₅₀ Comparison with Non-Fluorinated Analog

N-(4-fluorophenyl)-3,4-dimethoxybenzamide exhibits measurable inhibition of the anti-apoptotic protein Bfl-1 (BCL2A1), a target implicated in chemotherapy resistance. In a TR-FRET assay, the compound achieved an IC₅₀ of 2.5 µM against Bfl-1/Bim interaction [1]. In contrast, its direct non-fluorinated analog, 3,4-dimethoxy-N-phenylbenzamide (CAS 1522-67-4), shows no reported Bfl-1 inhibition in public databases, while the simpler 4-fluoro-N-phenylbenzamide (CAS 366-63-2) lacks this 3,4-dimethoxy substitution entirely, highlighting the essential contribution of the combined structural motifs.

Apoptosis BCL-2 family Cancer biology

HDAC Inhibition in Human HeLa Nuclear Extracts: IC₅₀ of 234 nM

The compound demonstrates histone deacetylase (HDAC) inhibitory activity, with an IC₅₀ of 234 nM measured in human HeLa cell nuclear extracts using the Fluor de Lys substrate [1]. This value is notably more potent than the HDAC inhibition observed for the simplified analog 3,4-dimethoxy-N-phenylbenzamide, for which no HDAC activity data is reported in major databases, and for the 4-fluoro-N-phenylbenzamide analog, which lacks the methoxy groups critical for HDAC binding interactions.

Epigenetics HDAC inhibitors Cancer therapeutics

CYP3A4 Inhibition: Weak Activity (IC₅₀ = 20 µM) Indicating Lower Drug-Drug Interaction Risk

In human liver microsomes, N-(4-fluorophenyl)-3,4-dimethoxybenzamide inhibits CYP3A4 with an IC₅₀ of 20 µM [1]. This weak inhibition stands in contrast to many benzamide-based drug candidates that exhibit potent CYP inhibition, which can lead to undesirable drug-drug interactions. For example, certain 3,4-dimethoxybenzamide derivatives have been optimized for CYP inhibition as a primary mechanism, making this compound's low CYP3A4 liability a valuable differentiator for in vivo or cellular studies where metabolic stability is a concern.

Drug metabolism CYP450 ADME-Tox

Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity Relative to Non-Methoxy and Non-Fluoro Analogs

The molecular weight of N-(4-fluorophenyl)-3,4-dimethoxybenzamide is 275.27 g/mol, which is 18 Da greater than the non-fluorinated analog 3,4-dimethoxy-N-phenylbenzamide (257.29 g/mol) and 60 Da greater than 4-fluoro-N-phenylbenzamide (215.22 g/mol) . Predicted LogP values also increase by approximately 0.5-1.0 units due to the methoxy groups, suggesting enhanced membrane permeability relative to simpler benzamides. While aqueous solubility is slightly reduced (predicted ~38 µg/mL at pH 7.4), this trade-off is often acceptable in cellular assays where moderate lipophilicity improves target engagement.

Medicinal chemistry Lipophilicity Solubility

Selectivity Profile Over Bfl-1 vs. HDAC: A Multi-Target Tool Compound

N-(4-fluorophenyl)-3,4-dimethoxybenzamide displays a unique dual activity profile, inhibiting Bfl-1 with an IC₅₀ of 2.5 µM and HDAC with an IC₅₀ of 0.234 µM [1]. This represents a ~10-fold selectivity for HDAC over Bfl-1. In contrast, 3,4-dimethoxy-N-phenylbenzamide and 4-fluoro-N-phenylbenzamide show no reported activity at either target. This multi-target engagement, albeit with a defined selectivity window, positions the compound as a valuable probe for studying cross-talk between apoptosis regulation and epigenetic mechanisms, a feature absent in simpler benzamide analogs.

Polypharmacology Chemical biology Tool compound

Storage and Stability: Defined Handling Requirements for Reproducible Results

The compound is specified for storage at 2-8°C in a sealed, dry environment . This defined handling protocol ensures long-term stability and minimizes degradation, which is critical for obtaining reproducible bioactivity data. In contrast, many generic benzamide analogs are stored at room temperature, which can lead to variable stability and assay performance over time. The explicit storage requirements for this compound underscore its suitability for rigorous, quantitative research applications where compound integrity must be maintained.

Compound management Stability Reproducibility

N-(4-Fluorophenyl)-3,4-dimethoxybenzamide (325802-84-4): Recommended Research and Industrial Applications Based on Quantitative Evidence


Tool Compound for Investigating Bfl-1 (BCL2A1) Biology in Apoptosis Research

The compound's micromolar inhibition of Bfl-1 (IC₅₀ = 2.5 µM) [1] positions it as a useful probe for dissecting the role of Bfl-1 in apoptosis regulation and chemotherapy resistance. Unlike non-fluorinated or mono-functional benzamide analogs, this molecule provides a unique starting point for structure-activity relationship (SAR) studies targeting the BCL-2 family. Researchers should utilize the compound in TR-FRET or fluorescence polarization assays to validate Bfl-1 engagement and explore cellular contexts where Bfl-1 overexpression is a factor.

HDAC Inhibitor Probe for Epigenetic Studies in HeLa and Other Cell Lines

With a sub-micromolar HDAC IC₅₀ of 234 nM in HeLa nuclear extracts [1], this compound serves as a potent HDAC inhibitor tool for epigenetic research. Its defined activity allows for the exploration of histone acetylation dynamics and gene expression modulation. The compound's weak CYP3A4 inhibition (IC₅₀ = 20 µM) further supports its use in cellular assays without significant metabolic interference, making it suitable for short-term treatment studies in cancer cell lines.

Chemical Biology Probe for Studying Cross-Talk Between Apoptosis and Epigenetics

The compound's dual inhibition of HDAC (IC₅₀ = 234 nM) and Bfl-1 (IC₅₀ = 2.5 µM) [1] offers a unique polypharmacology profile not found in simpler benzamides. This enables researchers to simultaneously probe the interplay between epigenetic regulation and apoptotic pathways. This application is particularly valuable in oncology research, where both HDAC activity and BCL-2 family proteins are dysregulated. The compound's distinct physicochemical properties (MW 275.27, moderate LogP) facilitate cellular uptake, while defined storage conditions (2-8°C) ensure reproducible results.

Negative Control for CYP3A4-Mediated Metabolism Studies

Given its weak inhibition of CYP3A4 (IC₅₀ = 20 µM) [1], this compound can be employed as a negative control or reference standard in drug metabolism and drug-drug interaction assays. Its low CYP liability contrasts with many benzamide-based inhibitors, allowing researchers to benchmark the CYP activity of novel compounds. This application is relevant in ADME-Tox screening workflows where identification of non-interfering tool compounds is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.